Beflubutamid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mode of Action Studies:

Herbicides work by targeting specific biochemical processes in weeds. Scientific research investigates the mode of action of Beflubutamid to understand how it kills weeds. This knowledge is crucial for developing new herbicides and improving weed control strategies. Studies suggest that Beflubutamid disrupts the process of cell division in susceptible weeds [].

Environmental Fate Studies:

Understanding the environmental fate of herbicides is essential for ensuring their safe use. Research on Beflubutamid focuses on its degradation patterns in soil and water. This helps assess its persistence in the environment and potential risks to non-target organisms. For instance, a study investigated the enantioselective degradation (breakdown of different molecular forms) of Beflubutamid in soil, highlighting its complex behavior in the environment [].

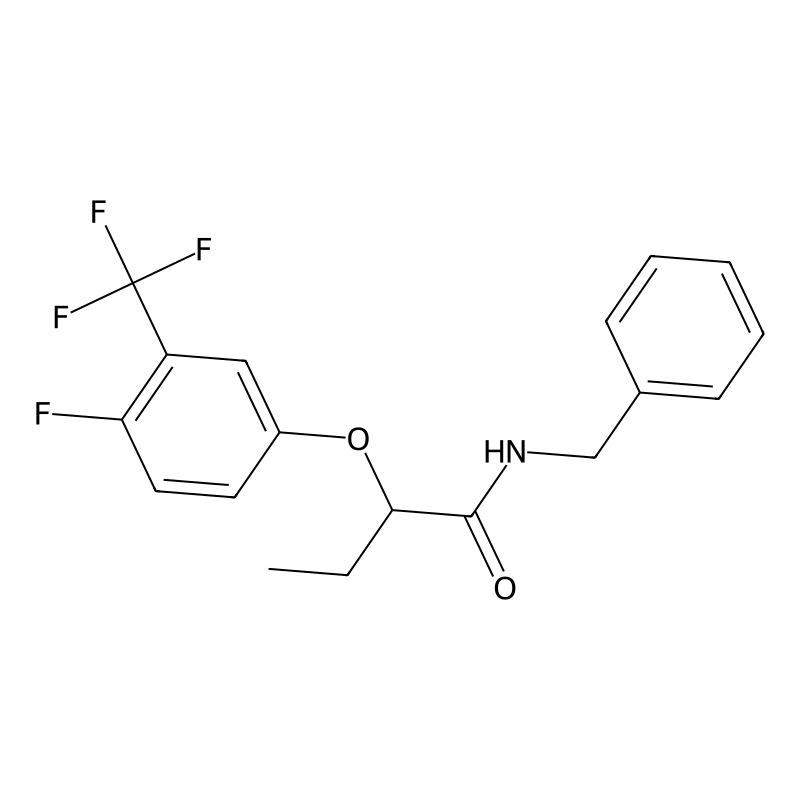

Beflubutamid is a synthetic herbicide primarily utilized for controlling broad-leaf weeds in cereal crops. It is characterized as a chiral compound, specifically N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide, with the molecular formula C₁₈H₁₇F₄NO₂. The compound was introduced by FMC Corporation and has garnered attention for its effectiveness against dicotyledonous weeds, showing significant promise in agricultural applications .

Beflubutamid functions by inhibiting carotenoid biosynthesis through the blockade of phytoene desaturase, an enzyme crucial in the biosynthetic pathway of carotenoids. This inhibition leads to a bleaching effect in plants, as evidenced by color changes in cotyledons when exposed to increasing concentrations of the herbicide . The chemical structure allows for various reactions, including those leading to its synthesis and degradation in environmental contexts.

The biological activity of beflubutamid is notable for its high efficacy, particularly when considering its (S)-enantiomer, which exhibits at least 1000 times greater activity than its (R)-counterpart. This enantioselectivity enhances its potential as a targeted herbicide, making it a valuable tool in integrated weed management strategies . The compound provides both pre-emergence and post-emergence control, with optimal efficacy observed during early post-emergence applications .

The synthesis of beflubutamid involves several key steps:

- Starting Materials: The synthesis begins with fluorobenzotrifluoride and other fluorinated compounds.

- Intermediate Formation: Through a series of reactions including nitration, reduction, diazotization, and hydrolysis, 4-fluoro-3-trifluoromethylphenol is produced.

- Alkylation: This intermediate is then reacted with an alkylating agent, specifically 2-bromine ethyl butyrate, resulting in 2-(4-fluoro-3-trifluoromethylphenoxy)ethyl butyrate.

- Final Reaction: The final step involves reacting this product with benzylamine to yield beflubutamid .

This synthetic route is notable for its cost-effectiveness and relatively high yield compared to traditional methods.

Beflubutamid is primarily applied in agriculture as a herbicide. Its unique mode of action allows it to effectively control a range of broad-leaf weeds in cereal crops. The compound's ability to function both pre-emergently and post-emergently makes it versatile for various agricultural practices . Additionally, ongoing studies into its environmental impact and degradation pathways are essential for assessing its long-term sustainability in agricultural systems.

Beflubutamid shares structural and functional similarities with several other herbicides. Below are some comparable compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Iofensulfuron | 2-Amino-4-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonic acid | Inhibits acetolactate synthase |

| Cyclopyranil | 4-(1-Cyclopropyl-1H-pyrazol-4-yl)-2-methylphenol | Broad-spectrum activity against various weed species |

| Florasulam | 5-(Trifluoromethyl)-1H-pyrazole-1-carboxylic acid | Selective action against specific weed families |

Beflubutamid's uniqueness lies in its specific mechanism targeting carotenoid biosynthesis, distinguishing it from others that may inhibit different metabolic pathways such as amino acid synthesis or photosynthesis.

The development of synthetic pathways for beflubutamid represents a significant advancement in the field of phenoxy herbicide chemistry. Beflubutamid (CAS registration number 113614-08-7), chemically named N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanamide, was first developed by UBE Industries and subsequently gained regulatory approval in the European Union in 2007 [1]. The compound represents a sophisticated approach to selective weed control, belonging to the benzene oxanamide class of herbicides that specifically target carotenoid biosynthesis [2].

The historical evolution of beflubutamid synthesis reflects broader trends in agrochemical development that emerged from earlier phenoxy herbicide research. The foundational work on phenoxy herbicides dates back to the mid-1940s with the introduction of 2,4-dichlorophenoxyacetic acid (2,4-D), which marked the beginning of modern selective herbicide development [3] [4]. These early discoveries established the fundamental principles of auxin-mimicking compounds and selective phytotoxicity that would later influence the development of more sophisticated herbicides like beflubutamid [5] [6].

The development of beflubutamid specifically addressed limitations observed in earlier herbicide formulations, particularly regarding selectivity and environmental persistence. Unlike the classical phenoxy herbicides that function as auxin mimics, beflubutamid operates through phytoene desaturase inhibition, representing a distinct mode of action that emerged from advances in understanding carotenoid biosynthesis pathways [2] [7]. This mechanistic innovation required the development of novel synthetic strategies that could efficiently incorporate the necessary fluorinated substituents while maintaining the structural integrity required for biological activity.

Initial synthetic approaches to beflubutamid were established through patent literature and academic research that demonstrated multiple viable pathways to the target molecule [8]. These early methods established the fundamental chemical transformations necessary for constructing the core phenoxy-butanamide structure while incorporating the critical trifluoromethyl and fluoro substituents that confer herbicidal activity. The historical development also encompassed the recognition that beflubutamid exists as a chiral molecule with significant enantioselectivity in its biological activity, leading to later developments focused on asymmetric synthesis and chiral resolution strategies [7] [9].

Nitration and Diazotization Key Steps

The nitration and diazotization reactions represent critical early-stage transformations in beflubutamid synthesis, particularly in routes that construct the fluorinated aromatic precursors from readily available starting materials. These processes are fundamental to establishing the required substitution pattern on the aromatic ring that ultimately becomes incorporated into the final herbicide structure.

The nitration step typically involves the conversion of 2-fluorobenzotrifluoride to 4-fluoro-3-trifluoromethyl nitrobenzene through electrophilic aromatic substitution [10] [11]. This transformation requires careful control of reaction conditions to achieve regioselective nitration at the desired position while avoiding over-nitration or formation of undesired isomers. The process employs concentrated sulfuric acid as both solvent and activating agent, with nitric acid serving as the nitrating agent [10].

Specific reaction conditions for the nitration process involve cooling the reaction mixture to below -10°C during the addition of nitric acid to control the highly exothermic nature of the nitration reaction [10]. Temperature control is critical throughout the dropping process, with temperatures maintained below 10°C to prevent formation of side products and ensure selective nitration. Following the nitric acid addition, the reaction mixture is allowed to slowly warm to room temperature over approximately 3 hours, followed by a 4-hour reaction period to ensure complete conversion [10].

The subsequent diazotization reaction converts the corresponding aniline derivative (4-fluoro-3-trifluoromethylaniline) to the requisite phenol through a classical diazonium salt intermediate [10]. This transformation involves treatment of the aniline with sodium nitrite in acidic conditions to form the diazonium salt, followed by thermal decomposition in aqueous conditions to yield the desired phenol [11]. The diazotization process requires precise pH control and temperature management to ensure stable diazonium salt formation while preventing premature decomposition.

The diazotization reaction conditions typically involve dissolving the aniline intermediate in sulfuric acid and water, followed by cooling to 5°C before dropwise addition of aqueous sodium nitrite solution [10]. The reaction mixture is maintained below 5°C during the addition and for 1 hour following completion to ensure complete diazotization. Urea is often added to destroy excess nitrous acid, preventing interfering side reactions [10]. The subsequent hydrolysis involves heating the diazonium salt solution in toluene and water under reflux conditions, with careful control of the addition rate to manage the vigorous nitrogen evolution that accompanies diazonium salt decomposition [10].

Process optimization studies have demonstrated that the yield and purity of these transformations can be significantly influenced by reaction parameters including acid concentration, temperature control, and reaction timing [11]. Industrial implementation of these steps requires robust process control systems to manage the safety considerations associated with diazonium salt handling while maintaining consistent product quality and yield.

Alkylation and Acylation Reaction Optimization

The alkylation and acylation reactions in beflubutamid synthesis represent critical coupling steps that establish the final molecular framework and introduce the requisite functional groups for herbicidal activity. These transformations have been the subject of extensive optimization efforts to improve yields, reduce side product formation, and enhance process economics for large-scale production.

The primary alkylation reaction involves the coupling of 4-fluoro-3-trifluoromethylphenol with ethyl 2-bromobutanoate to form the corresponding phenoxy ester intermediate [10]. This transformation represents a classical Williamson ether synthesis that requires careful optimization of base selection, solvent systems, and reaction conditions to maximize conversion while minimizing competing reactions. The reaction typically employs potassium hydroxide as the base in an aprotic solvent system, with heating under reflux conditions for extended periods to ensure complete conversion [10].

Optimization studies have revealed that base selection significantly impacts both reaction rate and product selectivity in the alkylation step [12] [13]. Alkali metal hydroxides, particularly potassium hydroxide, have proven superior to carbonate bases due to their enhanced nucleophilicity and ability to completely deprotonate the phenol substrate [10]. The use of excess alkylating agent (ethyl 2-bromobutanoate) has been shown to drive the reaction to completion, with molar ratios of 1.3:1 relative to the phenol providing optimal results [10].

Solvent selection for the alkylation reaction has been optimized through systematic screening of polar aprotic solvents [14]. Ethyl acetate has emerged as the preferred solvent due to its ability to solubilize both reactants while providing adequate thermal stability under the required reflux conditions [10]. Alternative solvents including dimethylformamide and dimethyl sulfoxide can provide enhanced reactivity but present challenges for product isolation and purification that offset their kinetic advantages [15].

The subsequent acylation reaction involves conversion of the ester intermediate to the final amide through reaction with benzylamine [10]. This transformation can proceed through multiple mechanistic pathways, including direct aminolysis of the ester or conversion to the corresponding acid chloride followed by amide formation [9]. Optimization studies have demonstrated that direct aminolysis provides the most economical route, though it requires elevated temperatures and extended reaction times to achieve acceptable conversion rates [10].

Acylation reaction conditions have been optimized through investigation of base catalysis, temperature profiles, and reactant stoichiometry [16]. The use of sodium methoxide as a base catalyst has proven effective in promoting the aminolysis reaction while minimizing side product formation [10]. Reaction temperatures of 100-120°C under reflux conditions provide optimal reaction rates while maintaining selectivity for the desired amide product [9].

Recent optimization efforts have focused on the development of one-pot procedures that combine multiple steps to reduce isolation and purification requirements [15]. These integrated approaches can significantly improve overall process efficiency by eliminating intermediate handling steps while maintaining product quality. Continuous flow methodologies have also been investigated as potential improvements over traditional batch processing, offering enhanced heat transfer and precise residence time control [17].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial manufacturing of beflubutamid presents numerous technical and economic challenges that require sophisticated engineering solutions and process optimization strategies. These challenges encompass aspects of reaction scaling, safety management, environmental compliance, and quality control that are characteristic of modern agrochemical manufacturing operations.

Scale-up considerations for beflubutamid production begin with the management of highly exothermic reactions, particularly the nitration and diazotization steps that generate significant heat loads [18]. Industrial reactors must be equipped with robust cooling systems capable of maintaining precise temperature control during these transformations to prevent thermal runaway conditions that could compromise both safety and product quality [19]. Heat transfer limitations in large-scale reactors require modified addition protocols and extended reaction times compared to laboratory procedures [20].

Process safety represents a paramount concern in industrial beflubutamid manufacture due to the involvement of diazonium salt intermediates and nitrating conditions [21]. These reactive intermediates require specialized handling protocols, emergency response procedures, and process design features that can safely manage the potential for rapid decomposition reactions [19]. Modern manufacturing facilities incorporate advanced process control systems with real-time monitoring of critical parameters to detect and respond to upset conditions before they escalate to safety incidents [22].

Environmental considerations in industrial production include management of nitrous emissions from diazotization reactions, solvent recovery and recycling systems, and wastewater treatment protocols for aqueous effluents [23] [24]. Regulatory compliance requires implementation of best available control technologies for air emissions while maintaining economically viable production costs [25]. Solvent selection and recovery systems represent significant capital investments that must be optimized for both environmental performance and economic sustainability [23].

Quality control challenges in large-scale production include maintaining consistent enantiomeric purity for the chiral product, controlling impurity profiles that can affect herbicidal performance, and ensuring batch-to-batch reproducibility [21]. Advanced analytical methods including high-performance liquid chromatography with chiral stationary phases are required for routine quality monitoring [8]. Process analytical technology implementations enable real-time monitoring of critical quality attributes throughout the manufacturing process [22].

Raw material supply chain management presents ongoing challenges for industrial beflubutamid production due to the specialized fluorinated starting materials required for synthesis [23]. These materials often have limited supplier bases and can be subject to supply disruptions that impact production planning [19]. Strategic inventory management and supplier diversification strategies are essential for maintaining production continuity while managing working capital requirements [18].

Economic optimization of industrial production requires balancing multiple competing factors including raw material costs, energy consumption, labor requirements, and capital equipment utilization [23]. Process intensification strategies such as continuous manufacturing and integrated reaction sequences can provide significant economic advantages while reducing environmental impact [17]. However, these advanced technologies require substantial capital investment and specialized technical expertise that may limit their adoption in smaller manufacturing operations [20].

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Use Classification

Pharmaceuticals

Herbicides

Environmental transformation -> Pesticides (parent, predecessor)

Dates

2: Buerge IJ, Bächli A, De Joffrey JP, Müller MD, Spycher S, Poiger T. The chiral herbicide beflubutamid (I): Isolation of pure enantiomers by HPLC, herbicidal activity of enantiomers, and analysis by enantioselective GC-MS. Environ Sci Technol. 2013 Jul 2;47(13):6806-11. doi: 10.1021/es301876d. Epub 2012 Oct 11. PubMed PMID: 22849576.